molecular formula C22H17Cl2N5O B12752592 CP-945,598 metabolite M5 CAS No. 686345-96-0

CP-945,598 metabolite M5

Cat. No.: B12752592
CAS No.: 686345-96-0
M. Wt: 438.3 g/mol
InChI Key: WBBSJAOABKSIBV-UHFFFAOYSA-N
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Description

CP-945,598 is an orally active antagonist of the cannabinoid CB-1 receptor, primarily investigated for its potential in treating obesity. During its metabolism, several metabolites are formed, including metabolite M5. Metabolite M5 is a product of the nonenzymatic conversion of metabolite M4, which itself is formed by the deamidation of metabolite M1 or metabolite M3 .

Preparation Methods

The preparation of metabolite M5 is not directly synthesized but is derived from the metabolic pathway of CP-945,598. The primary metabolic pathway involves N-deethylation to form an N-desethyl metabolite (M1). M1 is subsequently metabolized by amide hydrolysis, oxidation, and ribose conjugation to form various metabolites, including M4. Metabolite M4 is then nonenzymatically converted to metabolite M5 .

Chemical Reactions Analysis

Metabolite M5 undergoes several types of chemical reactions during its formation and metabolism:

Scientific Research Applications

Metabolite M5, as a part of the metabolic pathway of CP-945,598, has been studied in various scientific research applications:

Mechanism of Action

The mechanism of action of metabolite M5 is closely related to its parent compound, CP-945,598. CP-945,598 acts as an antagonist of the cannabinoid CB-1 receptor. The metabolic pathway involves the conversion of CP-945,598 to various metabolites, including M5, which may contribute to the overall pharmacological effects of the parent compound .

Comparison with Similar Compounds

Metabolite M5 can be compared with other metabolites of CP-945,598, such as:

Metabolite M5 is unique in its formation through nonenzymatic conversion from metabolite M4, distinguishing it from other metabolites in the pathway.

Properties

CAS No.

686345-96-0

Molecular Formula

C22H17Cl2N5O

Molecular Weight

438.3 g/mol

IUPAC Name

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-one

InChI

InChI=1S/C22H17Cl2N5O/c23-14-5-7-15(8-6-14)29-20(17-3-1-2-4-18(17)24)27-19-21(25-13-26-22(19)29)28-11-9-16(30)10-12-28/h1-8,13H,9-12H2

InChI Key

WBBSJAOABKSIBV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl

Origin of Product

United States

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